molecular formula C11H9ClFNO B13189442 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole

Cat. No.: B13189442
M. Wt: 225.64 g/mol
InChI Key: GGRMRJGYLYTWTC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole is a halogenated oxazole derivative characterized by a chloromethyl group at position 5, a methyl group at position 4, and a 2-fluorophenyl substituent at position 2 of the oxazole ring. The 2-fluorophenyl group introduces steric and electronic effects that may influence intermolecular interactions and reactivity .

Properties

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

5-(chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3

InChI Key

GGRMRJGYLYTWTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2F)CCl

Origin of Product

United States

Preparation Methods

Cyclocondensation with Phosphoryl Chloride

A widely cited method involves the reaction of 4-(hydroxymethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole (4a ) with phosphoryl chloride (POCl₃) in acetonitrile (MeCN):

  • Reagents : POCl₃ (2 equiv), MeCN (solvent)
  • Conditions : 0°C → room temperature, stirred overnight
  • Workup : Solvent removal under vacuum, filtration, and water wash
  • Yield : 79%

Key Data :

Parameter Value
Reaction Time 12–16 hours
Temperature 0°C → 25°C
Product Purity (NMR) δ 2.45 (s, CH₃), 4.58 (s, CH₂Cl)
MS (ESI) m/z 226 [M+H]⁺

Alternative Chloromethylation Strategies

VulcanChem reports a two-step protocol for analogous compounds:

  • Oxazole Ring Formation : Cyclocondensation of β-keto esters with ammonium acetate.
  • Chloromethylation : Friedel-Crafts-type reaction using chloromethyl methyl ether (ClCH₂OCH₃) under acidic conditions (e.g., HCl, ZnCl₂).

Optimization Notes :

  • Higher yields (70–85%) achieved with excess ClCH₂OCH₃ (1.5–2.0 equiv).
  • Steric hindrance from the 4-methyl group necessitates prolonged reaction times (8–12 hours).

Industrial-Scale Production

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors improve efficiency:

By-Product Management

By-Product Mitigation Strategy
Di-chlorinated species Controlled POCl₃ stoichiometry (≤2.0 equiv)
Oxazole ring opening Anhydrous conditions, inert atmosphere (N₂/Ar)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
POCl₃/MeCN 79 98 Lab-scale
Friedel-Crafts 70–85 95 Pilot-scale
Continuous Flow 90–92 95 Industrial

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • δ 2.45 (s, 3H, CH₃)
    • δ 4.58 (s, 2H, CH₂Cl)
    • δ 7.16–8.03 (m, 4H, Ar-H)

Mass Spectrometry (MS)

  • ESI-MS : m/z 226.05 [M+H]⁺ (calc. 226.04)

Applications in Downstream Synthesis

The chloromethyl group enables derivatization via:

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole (CAS 884504-76-1)

  • Structural Difference : Fluorophenyl group at position 3 instead of position 2.
  • Predicted properties include a boiling point of 344.0±52.0°C and density of 1.261±0.06 g/cm³ .

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole (CAS 109544-39-0)

  • Structural Difference : 4-Chlorophenyl substituent instead of 2-fluorophenyl.
  • Impact : The electron-withdrawing chlorine at the para position increases the compound’s electrophilicity compared to the fluorine-substituted analog. Molecular weight: 242.1 g/mol .

Heterocycle Core Modifications

5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-thiazole

  • Structural Difference : Thiazole (sulfur-containing) ring instead of oxazole.
  • This compound’s trifluoromethyl group further increases lipophilicity .

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole (CAS 62642-47-1)

  • Structural Difference : Oxadiazole core with two nitrogen atoms.
  • Impact : Oxadiazoles are more electron-deficient than oxazoles, altering reactivity in cycloaddition reactions and pharmaceutical applications .

Halogen Substitution Effects

Isostructural Chloro and Bromo Derivatives (Compounds 4 and 5 in –3)

  • Structural Context : Thiazole derivatives with Cl/Br at the 4-chlorophenyl/4-bromophenyl position.
  • Impact : Isostructurality is maintained despite halogen substitution, but bromine’s larger atomic radius slightly adjusts crystal packing. Such substitutions are critical in materials science for tuning solid-state properties without altering molecular conformation .

Key Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Substituents (Oxazole Positions) Key Properties/Applications
5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole Not explicitly provided C₁₁H₉ClFNO 2-(2-Fluorophenyl), 4-CH₃, 5-CH₂Cl Predicted pKa: -0.73
4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole 884504-76-1 C₁₁H₉ClFNO 2-(3-Fluorophenyl), 4-CH₃, 5-CH₂Cl Boiling point: 344.0±52.0°C
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole 109544-39-0 C₁₁H₉Cl₂NO 2-(4-Chlorophenyl), 4-CH₃, 5-CH₂Cl Molecular weight: 242.1 g/mol
5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-thiazole 317319-28-1 C₁₂H₈ClF₄NS Thiazole core, 3-Fluoro-4-CF₃ substitution Melting point: 109–112°C
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole 2059941-85-2 C₁₅H₁₈ClNO 4-tert-Butylphenyl substitution Molecular weight: 263.76 g/mol

Research Findings and Implications

  • Steric and Electronic Effects : Ortho-substituted fluorophenyl groups (as in the target compound) introduce steric hindrance that may limit rotational freedom, affecting crystal packing and intermolecular interactions. Meta- or para-substituted analogs show improved solubility .
  • Biological Relevance : Thiazole derivatives (e.g., CAS 317319-28-1) with trifluoromethyl groups demonstrate enhanced antimicrobial activity, suggesting that similar oxazole derivatives could be optimized for pharmaceutical use .

Biological Activity

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H9ClFNOC_{11}H_{9}ClFNO and a molecular weight of approximately 233.66 g/mol. Its structure includes an oxazole ring, chloromethyl group, and a fluorophenyl substituent, which contribute to its lipophilicity and stability, enhancing its pharmacological properties .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly:

  • Antimicrobial Properties : The compound shows potential antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Similar oxazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

The biological activity is believed to be linked to the compound's ability to interact with specific molecular targets such as enzymes or receptors. The oxazole ring facilitates π-π stacking interactions and hydrogen bonding, which may enhance binding affinity to these targets . Additionally, the presence of the fluorine atom is thought to improve the compound's stability and reactivity, making it a promising candidate for further drug development.

Antimicrobial Activity

A study evaluating the antimicrobial activity of oxazole derivatives reported minimum inhibitory concentrations (MIC) for various strains:

CompoundMIC (µg/ml) against Bacteria
This compoundData pending
Ampicillin0.5 - 2.0
Ciprofloxacin0.25 - 1.0

This table illustrates the potential efficacy of this compound compared to standard antibiotics .

Anticancer Activity

In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.0
CaCo-2 (Colon Cancer)12.5
MCF7 (Breast Cancer)20.0

These findings suggest that the compound may share similar anticancer properties as other oxazole derivatives .

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Chloromethyl Group : This can be accomplished using chloromethylation techniques.
  • Fluorination : The introduction of the fluorophenyl group enhances biological activity and stability.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole, and what are their critical optimization parameters?

  • Methodological Answer : Synthesis typically involves cyclization reactions, such as the Hantzsch oxazole synthesis, where α-halo ketones or esters react with thioureas or amides. Key parameters include:
  • Chloromethylation : Use of chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions to avoid over-substitution .
  • Fluorophenyl Integration : Coupling 2-fluorophenyl precursors via Suzuki-Miyaura cross-coupling or direct arylation, requiring palladium catalysts and inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or acetonitrile to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, chloromethyl CH2_2 at δ 4.5–4.7 ppm) .
  • X-ray Crystallography : Monoclinic space groups (e.g., P21/cP2_1/c) with unit cell parameters (e.g., a=9.31a = 9.31 Å, b=10.82b = 10.82 Å, c=18.94c = 18.94 Å, β = 100.57°) resolve bond lengths and angles, identifying steric effects from the methyl and fluorophenyl groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated Mw=225.63M_w = 225.63, observed [M+H]+^+ = 226.64) .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of the oxazole ring in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group acts as a leaving group, enabling SN2_2 reactions with nucleophiles (e.g., amines, thiols). Key factors include:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .
  • Steric Hindrance : The 4-methyl substituent on the oxazole ring may slow substitution at the chloromethyl site, requiring elevated temperatures (80–100°C) .
  • Computational Insights : Density Functional Theory (DFT) studies predict transition-state geometries, showing partial positive charge on the chloromethyl carbon (Mulliken charge ~+0.3) .

Q. What are the challenges in interpreting crystallographic data for this compound, particularly regarding substituent effects on molecular packing?

  • Methodological Answer :
  • Disorder in Crystal Structures : The 2-fluorophenyl group may exhibit rotational disorder, complicating electron density maps. Multi-scan absorption corrections (e.g., CrysAlis RED) and refinement software (SHELXL) mitigate these issues .
  • Intermolecular Interactions : Fluorine’s electronegativity induces C–H···F hydrogen bonds (2.3–2.5 Å), influencing packing motifs. Hirshfeld surface analysis quantifies these interactions .
  • Thermal Motion : High thermal parameters (Ueq>0.05U_{eq} > 0.05 Å2^2) for the chloromethyl group suggest dynamic disorder, resolved via anisotropic refinement .

Q. How can computational methods (e.g., DFT) be applied to predict the electronic effects of the 2-fluorophenyl substituent on the oxazole core?

  • Methodological Answer :
  • Frontier Molecular Orbitals (FMOs) : DFT calculations (B3LYP/6-311+G(d,p)) reveal that the 2-fluorophenyl group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity at the oxazole ring .
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., σCF_{C-F} → σ*CC_{C-C} stabilization energy ~5 kcal/mol) .
  • Molecular Electrostatic Potential (MEP) : Maps highlight electron-deficient regions near the fluorophenyl group, guiding reactivity predictions in electrophilic substitutions .

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